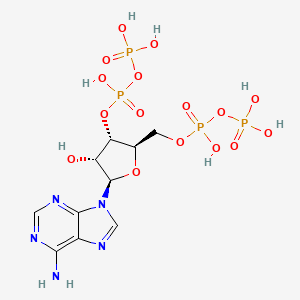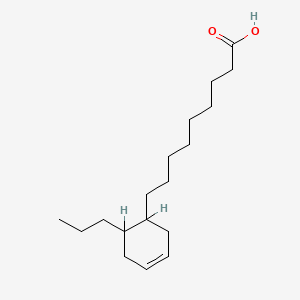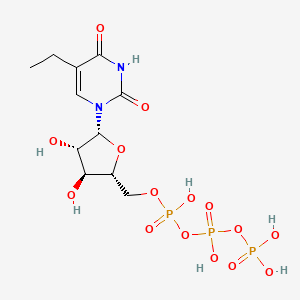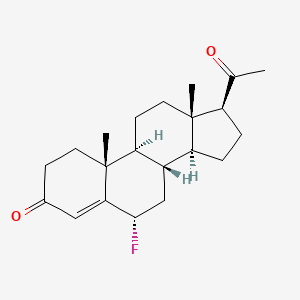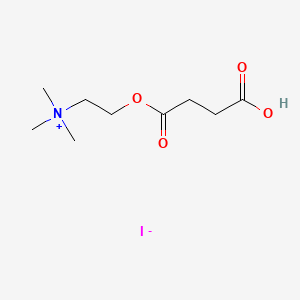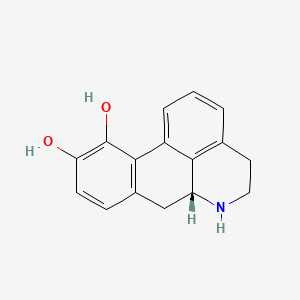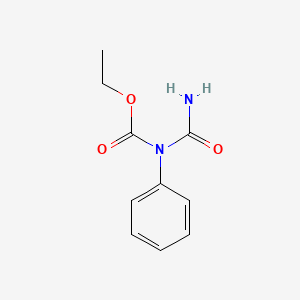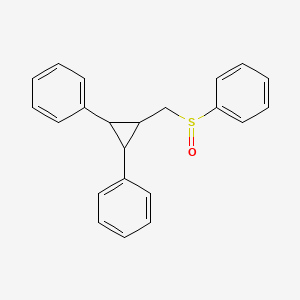
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-diphenylcyclopropyl)methyl phenyl sulfoxide is a sulfoxide in which the S atom is substituted by a phenyl and (2,3-diphenylcyclopropyl)methyl group. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a sulfoxide, a member of cyclopropanes and a member of benzenes.
(2, 3-Diphenylcyclopropyl)methyl phenyl sulfoxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids.
Applications De Recherche Scientifique
Enantioselective Inclusion
(Akazome et al., 2000) explored the enantioselective inclusion of methyl phenyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine. This study revealed the dipeptide's ability to form chiral cavities and include sulfoxides with high enantioselectivity, highlighting the potential for stereochemical recognition in crystalline structures.
Polymerization Under Acidic Conditions
(Miyatake et al., 2001) found that methyl phenyl sulfoxide can undergo self-polycondensation in acidic environments, forming polymers with unique properties. This discovery opens up new avenues for polymer synthesis using sulfoxides.
Asymmetric Cyclopropanation
(Midura & Mikołajczyk, 2002) demonstrated the asymmetric cyclopropanation of a chiral vinyl sulfoxide, leading to the synthesis of enantiomerically pure cyclopropane-phosphonic acid. This method is significant for the synthesis of constrained analogs of pharmacologically relevant compounds.
High-Temperature Reactions in Water
(Katritzky et al., 1997) investigated the reactions of aryl sulfoxides in sub- and supercritical water at high temperatures. This study offers insights into the thermal stability and reactivity of sulfoxides under extreme conditions, which is valuable for industrial applications.
Structure-Based Drug Design
(Jones et al., 1997) focused on the structure-based design of diphenyl sulfoxides as inhibitors of thymidylate synthase, highlighting their potential in medicinal chemistry and drug development.
Photochemistry and Photophysics
(Jenks et al., 1994) studied the photochemical properties of aromatic sulfoxides, including diphenyl sulfoxides. Understanding the photophysics of these compounds is crucial for their application in materials science and photochemistry.
Coordination and Catalytic Applications
(Zábranský et al., 2018) synthesized and analyzed sulfoxides for their coordination and catalytic uses, demonstrating their versatility in organometallic chemistry and catalysis.
Pyramidal Inversion Mechanism
(Marom et al., 2007) conducted a theoretical study on the pyramidal inversion mechanism of simple sulfoxides, which is critical for understanding the stereodynamics of these molecules in chemical reactions.
Photocatalytic Oxidation
(Vosooghian & Habibi, 2007) explored the photocatalytic oxidation of organic sulfides using titanium dioxide, a process relevant in environmental applications and synthesis.
Anilinolysis Reactions
(Dey et al., 2011) studied the kinetics and mechanism of anilinolysis reactions of aryl phosphinates, providing insights into the reactivity of related sulfoxide compounds.
Propriétés
Numéro CAS |
131758-71-9 |
|---|---|
Nom du produit |
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide |
Formule moléculaire |
C22H20OS |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
[2-(benzenesulfinylmethyl)-3-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C22H20OS/c23-24(19-14-8-3-9-15-19)16-20-21(17-10-4-1-5-11-17)22(20)18-12-6-2-7-13-18/h1-15,20-22H,16H2 |
Clé InChI |
MVULGCSHGFLUBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



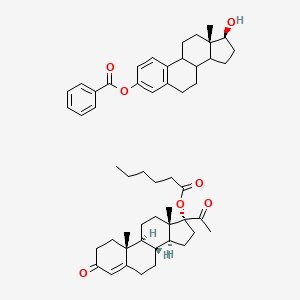
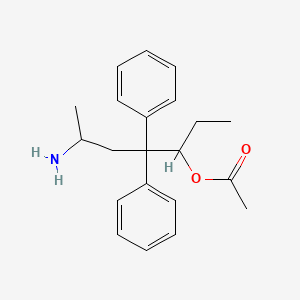
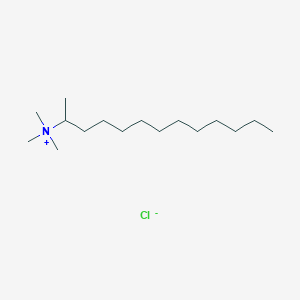
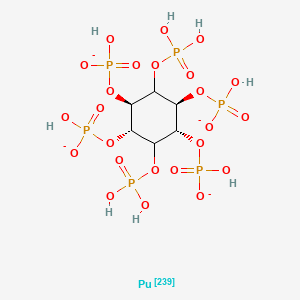
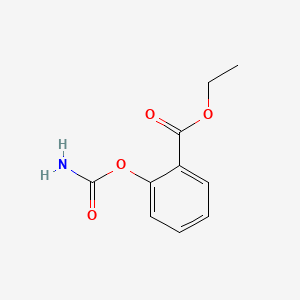
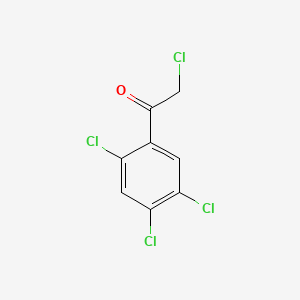
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
